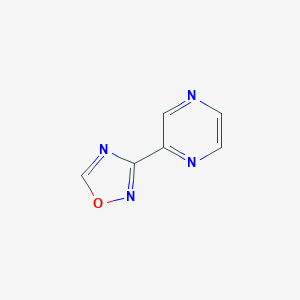![molecular formula C22H23N5O B055356 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile CAS No. 113366-97-5](/img/structure/B55356.png)
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile, also known as DABCO TTF, is a molecule that has been widely studied for its potential applications in scientific research. This molecule has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is not fully understood. However, it is believed that the molecule acts as an electron donor, transferring electrons to acceptor molecules in a process known as charge transfer. This charge transfer process is responsible for the molecule's excellent electron transport properties.
Efectos Bioquímicos Y Fisiológicos
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the molecule has antioxidant properties, which may make it a potential candidate for use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have antibacterial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF in lab experiments is its excellent electron transport properties. This makes it a valuable tool for studying the behavior of electrons in organic electronic devices. However, one limitation of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is its low solubility in common solvents such as water and ethanol. This can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF. One area of interest is the development of new organic electronic devices using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a key component. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for the development of new synthesis methods for 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been achieved using a variety of methods. One common method involves the reaction of 4-(dibutylamino)benzaldehyde with 2,3-dicyano-5,6-dichlorobenzoquinone in the presence of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This reaction results in the formation of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a yellow solid.
Aplicaciones Científicas De Investigación
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, transistors, and light-emitting diodes.
Propiedades
Número CAS |
113366-97-5 |
|---|---|
Nombre del producto |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
Fórmula molecular |
C22H23N5O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H23N5O/c1-3-5-11-27(12-6-4-2)18-9-7-16(8-10-18)20-19(15-25)21(26-22(20)28)17(13-23)14-24/h7-10H,3-6,11-12H2,1-2H3,(H,26,28) |
Clave InChI |
JBAOEXGWBPLHDL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
Sinónimos |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)
